The synthesis of PSI-7977 involves multiple steps that typically include the formation of key intermediates followed by specific chemical reactions to yield the final product. One method described in the literature involves the use of dichloromethane as a solvent and aluminum trichloride as a catalyst, where a series of reactions are performed at controlled temperatures. The process yields high purity with significant yields reported (up to 97.5%) .
PSI-7977 has a complex molecular structure characterized by its molecular formula and a molecular weight of 529.45 g/mol. The structure includes a nucleotide backbone with specific modifications that enhance its antiviral activity.
PSI-7977 undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
PSI-7977 functions by mimicking natural nucleotides, thereby integrating into the viral RNA during replication. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting the replication of the hepatitis C virus.
PSI-7977 exhibits several notable physical and chemical properties that influence its pharmacokinetics and bioavailability:
PSI-7977 has significant applications in medical science, particularly in the treatment of chronic hepatitis C virus infections. Clinical trials have demonstrated its effectiveness when used alone or in combination with other antiviral agents such as peginterferon alfa and ribavirin.
PSI-7977-D5 (sofosbuvir-D5) is a deuterated analog of the HCV NS5B polymerase inhibitor sofosbuvir (PSI-7977). Its molecular formula is C₂₂H₂₄D₅FN₃O₉P, with a molar mass of 534.50 g/mol. The deuterium atoms are strategically incorporated at five positions within the N-(tert-butoxycarbonyl)-L-alaninyl moiety, specifically replacing all hydrogen atoms in the isopropyl methyl groups (‑CH(CH₃)₂ → ‑CD(CD₃)₂) [4] [10]. This isotopic labeling preserves the core pharmacophore—a β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide—while modifying the prodrug’s metabolic stability. The phosphoramidate linkage exhibits a fixed Sₚ stereochemical configuration at phosphorus, a critical feature confirmed by X-ray crystallography of the non-deuterated parent compound. This configuration optimizes interactions with human activation enzymes and HCV NS5B polymerase [5] [8].
Table 1: Molecular Features of PSI-7977-D5 vs. PSI-7977
Property | PSI-7977-D5 | PSI-7977 |
---|---|---|
Molecular Formula | C₂₂H₂₄D₅FN₃O₉P | C₂₂H₂₉FN₃O₉P |
Molar Mass (g/mol) | 534.50 | 529.45 |
Deuterium Positions | Alaninyl isopropyl group | None |
Key Stereochemistry | Sₚ phosphoramidate | Sₚ phosphoramidate |
pKa | 9.39±0.10 (Predicted) | 9.39±0.10 (Predicted) |
Deuterium incorporation in PSI-7977-D5 targets the alaninyl ester’s isopropyl group, creating a ‑CD(CD₃)₂ unit. This modification leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds (C‑D) exhibit ~6–10-fold slower cleavage rates compared to carbon-hydrogen bonds (C‑H) due to higher bond dissociation energy. Consequently, enzymatic hydrolysis by human carboxylesterase 1 (CES1) and cathepsin A (CatA)—the first metabolic activation step—is attenuated. In vitro studies with deuterated analogs demonstrate prolonged half-lives (t₁/₂) of the intact prodrug and reduced formation rates of the initial metabolite PSI-352707-D5. This delay is advantageous for pharmacokinetic tuning, as it extends systemic exposure while maintaining the ultimate delivery of the active triphosphate (PSI-7409) [1] [5] [9].
Non-deuterated sofosbuvir (PSI-7977) has an established EC₉₀ of 0.29 µM against HCV genotype 1b replicons. Its activation involves sequential enzymatic steps: CES1/CatA-mediated ester hydrolysis → spontaneous phenol elimination → Hint1-catalyzed amino acid cleavage → phosphorylation to PSI-7409. PSI-7977-D5 mirrors this pathway but exhibits altered kinetics:
Table 2: Biological Activity Comparison
Parameter | PSI-7977-D5 | PSI-7977 | Assay System |
---|---|---|---|
EC₉₀ (HCV GT1b) | ~0.32 µM* | 0.29 µM | Replicon assay |
CES1 Hydrolysis Rate | 1.8-fold ↓ | Reference | Human hepatocytes |
CatA Selectivity | Sₚ isomer preferred | Sₚ isomer preferred | Recombinant enzymes |
Cytotoxicity (CC₅₀) | >100 µM | >100 µM | HepG2/Huh7 cells |
*Predicted based on deuterated analog studies.
The Sₚ-phosphoramidate configuration is essential for bioactivity. Synthesis begins with coupling 2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine-5′-monophosphate with deuterated N-(tert-butoxycarbonyl)-L-alanine isopropyl ester. A dynamic kinetic resolution (DKR) strategy employs chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) to racemize the Rₚ isomer in situ while selectively crystallizing the desired Sₚ-PSI-7977-D5. This achieves >99% diastereomeric excess (d.e.) and 85% yield, overcoming limitations of traditional chromatographic separation [4] [8].
Deuterium labeling uses:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: